

# What are the physical and chemical properties of Cyclohexanone oxime?

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## Compound of Interest

Compound Name: Cyclohexanone oxime

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cyclohexanone Oxime**

## Introduction

**Cyclohexanone oxime** (CAS No. 100-64-1) is a crucial organic compound with the chemical formula  $C_6H_{11}NO$ .<sup>[1][2]</sup> This white, crystalline solid is a pivotal intermediate in industrial chemistry, most notably in the production of Nylon 6, a widely used polymer.<sup>[1][3][4]</sup> Its synthesis and reactions, particularly the Beckmann rearrangement, are fundamental topics in organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.

## Physical Properties

**Cyclohexanone oxime** typically appears as a white to light tan crystalline solid or prisms.<sup>[1][2][3]</sup> Its physical characteristics are summarized in the table below. It is stable under normal laboratory conditions but should be stored below +30°C.<sup>[3][5][6]</sup> It is considered combustible and is incompatible with strong oxidizing agents.<sup>[3][6]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	[1][2]
Molar Mass	113.16 g/mol	[1][2]
Appearance	White crystalline solid / Prisms	[1][2][3]
Melting Point	88 - 91 °C (190 - 196 °F)	[1][2][3]
Boiling Point	204 - 210 °C (399 - 410 °F) at 760 mmHg	[1][2][3][7]
Solubility in Water	16 g/kg; also reported as insoluble (<1 mg/mL)	[1][4][7]
Solubility in Organic Solvents	Soluble in ethanol, ether, methanol	[3][4][5][8]
Density	~1.0125 g/cm <sup>3</sup>	[5][9]
Vapor Density	3.91 (Air = 1)	[2][7]
Vapor Pressure	1.78 Pa at 20 °C	[5]
Flash Point	100 - 110 °C (212 - 230 °F)	[1][10][11]
Magnetic Susceptibility (χ)	-71.52·10 <sup>-6</sup> cm <sup>3</sup> /mol	[1][12]

Note on Solubility: There are conflicting reports regarding its solubility in water. While some sources indicate a specific solubility value (16 g/kg), others classify it as insoluble.[1][7] This discrepancy may be due to different experimental conditions or definitions of solubility. It is generally considered to have low solubility in water.[13]

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **cyclohexanone oxime**. Key data from various spectroscopic techniques are summarized below.

Spectroscopic Technique	Key Features and Observations	Source(s)
$^1\text{H}$ NMR	The chemical shifts of the protons indicate different chemical environments within the molecule.	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[15]</a>
$^{13}\text{C}$ NMR	The spectrum shows distinct peaks for the carbon atoms, including the characteristic C=N carbon at approximately 160.88 ppm.	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Infrared (IR) Spectroscopy	O-H stretching band appears around $3187\text{ cm}^{-1}$ . The C=N stretching vibration is observed as a strong band in the region of $1669\text{-}1620\text{ cm}^{-1}$ .	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[17]</a>
Mass Spectrometry (MS)	The mass spectrum displays a parent molecular ion peak (M+1) at $m/z = 113$ . A significant fragment is observed at $m/z = 96$ , corresponding to the loss of the hydroxyl group (-OH).	<a href="#">[14]</a>
Raman Spectroscopy	The FT-Raman spectrum provides complementary vibrational data to the IR spectrum.	<a href="#">[2]</a> <a href="#">[14]</a>
UV Spectroscopy	UV spectral data is available for cyclohexanone oxime.	<a href="#">[2]</a> <a href="#">[17]</a>

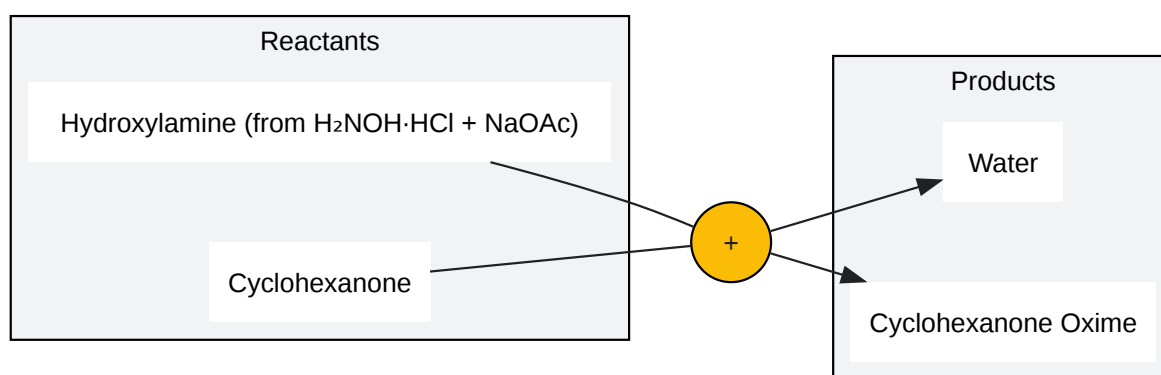
## Chemical Properties and Key Reactions

**Cyclohexanone oxime** exhibits reactivity typical of oximes, characterized by the C=N double bond and the hydroxyl group.

- Reduction: It can be reduced to form cyclohexylamine using reducing agents like sodium amalgam.[1]
- Hydrolysis: The oxime can be hydrolyzed back to cyclohexanone and hydroxylamine in the presence of an acid like acetic acid.[1]
- Reactivity with Strong Acids: It reacts violently with fuming sulfuric acid at temperatures above 150 °C (302 °F).[2][4][7]
- Thermal Stability: Caution is advised during distillation, as explosions have been reported for aldoximes, potentially due to the formation of peroxides, especially in the presence of acid.[4][6][7]

## Synthesis via Condensation Reaction

The most common laboratory and industrial synthesis of **cyclohexanone oxime** involves the condensation reaction between cyclohexanone and hydroxylamine.[1][12] The reaction is typically carried out using a salt of hydroxylamine, such as hydroxylamine hydrochloride, and a base like sodium acetate to generate hydroxylamine in situ.[18]

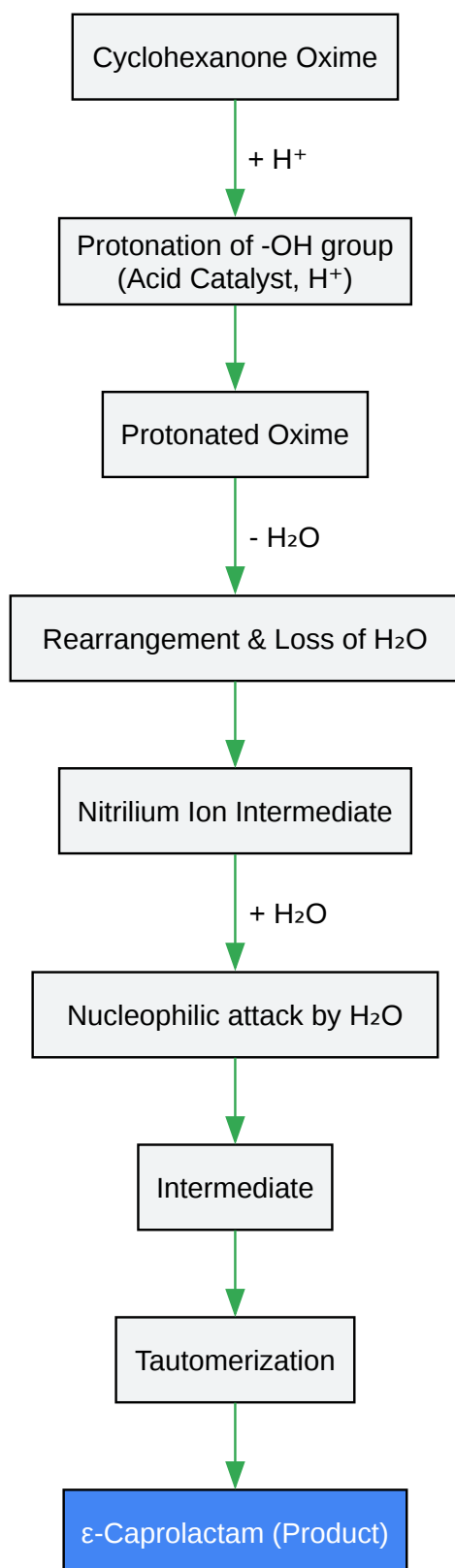


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Caption: Synthesis of **Cyclohexanone Oxime**.

## The Beckmann Rearrangement

The most significant commercial reaction of **cyclohexanone oxime** is the Beckmann rearrangement, which converts it into  $\epsilon$ -caprolactam, the monomer used to produce Nylon 6.<sup>[1]</sup><sup>[12]</sup> This rearrangement is catalyzed by strong acids, such as sulfuric acid or oleum.<sup>[19]</sup><sup>[20]</sup><sup>[21]</sup> The mechanism involves the protonation of the hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate, which is then attacked by water.<sup>[19]</sup>



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Caption: Beckmann Rearrangement Mechanism.

## Experimental Protocols

### Synthesis of Cyclohexanone Oxime

This protocol describes a typical laboratory-scale synthesis.

#### Materials:

- Cyclohexanone (5.0 mL)
- Hydroxylamine hydrochloride (5.0 g)
- Sodium acetate (7.5 g)
- Ethanol (25 mL)
- Distilled water (40 mL)

#### Procedure:

- In a 250 mL conical flask, dissolve the hydroxylamine hydrochloride and sodium acetate in 40 mL of distilled water.[\[18\]](#)
- In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. Ethanol is used to solubilize the cyclohexanone for reaction in the aqueous medium.[\[18\]](#)
- Add the cyclohexanone-ethanol solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.[\[18\]](#)
- Stir the mixture thoroughly. The formation of the oxime may be spontaneous, or gentle warming may be required.
- Cool the reaction mixture in an ice bath to induce crystallization of the product. The needle-shaped crystals of **cyclohexanone oxime** will precipitate.[\[18\]](#)
- Isolate the crude product by vacuum filtration and wash the crystals with a small amount of cold water.[\[13\]](#)[\[18\]](#)

- Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure **cyclohexanone oxime**.<sup>[18]</sup> Dry the purified crystals.

## Characterization by Melting Point Determination

Procedure:

- Ensure the synthesized **cyclohexanone oxime** is completely dry.
- Finely powder a small sample of the crystals.
- Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
- Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
- Compare the observed melting point range with the literature value (88-91 °C) to assess the purity of the product.<sup>[1]</sup> A sharp melting point range close to the literature value indicates high purity.

## Characterization by Infrared (IR) Spectroscopy

Procedure:

- Prepare a sample of the dried **cyclohexanone oxime**. This can be done by creating a KBr (potassium bromide) pellet or by using an ATR (Attenuated Total Reflectance) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- Obtain the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Analyze the spectrum for characteristic absorption bands:



- A broad band in the region of  $3200\text{--}3400\text{ cm}^{-1}$  corresponding to the O-H stretching vibration.
- A sharp, strong band around  $1650\text{ cm}^{-1}$  corresponding to the C=N stretching vibration.
- Bands in the  $2850\text{--}2950\text{ cm}^{-1}$  region corresponding to C-H stretching of the cyclohexane ring.

## Conclusion

**Cyclohexanone oxime** is a compound of significant industrial and academic interest. Its physical properties are well-documented, and its chemical reactivity, particularly the Beckmann rearrangement, is a cornerstone of polymer chemistry. The experimental protocols provided herein offer a foundation for its synthesis and characterization, which are essential skills for professionals in the chemical sciences. A thorough understanding of these properties is critical for its safe handling, application in synthesis, and the development of new chemical processes.

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